molecular formula C65H104O29 B14082668 Extensumside E

Extensumside E

Cat. No.: B14082668
M. Wt: 1349.5 g/mol
InChI Key: BAVURYORXSHVQG-PKRFARKFSA-N
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Description

Extensumside E is a naturally occurring C21 pregnane glycoside isolated from the roots of Myriopteron extensum (Wight) K. Schum., a plant traditionally used in Chinese medicine . Structurally, it features a 3β,16α-dihydroxy-pregn-5-en-20-one aglycone core with specific sugar moieties attached at the C-3 and C-16 positions. Its sweetness intensity is 25–400 times greater than sucrose, making it a subject of interest in food science and natural product chemistry . The compound’s bioactivity is tightly linked to its glycosylation pattern, particularly the type and number of monosaccharides in its sugar chains .

Properties

Molecular Formula

C65H104O29

Molecular Weight

1349.5 g/mol

IUPAC Name

[(2R,3R,4S,6S)-6-[(2R,3R,4S,6S)-6-[(2R,3R,4R,5R,6R)-6-[[(3S,10R,13S,16R,17R)-17-acetyl-16-[(2R,3R,4S,5S,6R)-6-[[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-5-hydroxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl] 3-methylbut-2-enoate

InChI

InChI=1S/C65H104O29/c1-26(2)18-42(69)91-55-28(4)83-43(21-37(55)79-9)92-56-29(5)84-44(22-38(56)80-10)93-57-30(6)85-62(54(78)58(57)81-11)86-32-14-16-64(7)31(19-32)12-13-33-34(64)15-17-65(8)35(33)20-36(45(65)27(3)68)87-60-52(76)50(74)48(72)41(90-60)25-82-63-59(51(75)47(71)40(24-67)89-63)94-61-53(77)49(73)46(70)39(23-66)88-61/h12,18,28-30,32-41,43-63,66-67,70-78H,13-17,19-25H2,1-11H3/t28-,29-,30-,32+,33?,34?,35?,36-,37+,38+,39-,40-,41-,43+,44+,45+,46-,47-,48-,49+,50+,51+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61+,62+,63-,64+,65+/m1/s1

InChI Key

BAVURYORXSHVQG-PKRFARKFSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC)O)O[C@H]3CC[C@@]4(C5CC[C@@]6([C@H]([C@@H](CC6C5CC=C4C3)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C(=O)C)C)C)C)OC)O[C@H]1C[C@@H]([C@@H]([C@H](O1)C)OC(=O)C=C(C)C)OC

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(C(C2OC)O)OC3CCC4(C5CCC6(C(C5CC=C4C3)CC(C6C(=O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)OC)OC1CC(C(C(O1)C)OC(=O)C=C(C)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Extensumside E is typically isolated from the roots of Myriopteron extensum through a series of extraction and purification processes. The roots are first dried and powdered, followed by extraction with a suitable solvent such as methanol. The extract is then subjected to various chromatographic techniques, including column chromatography and high-performance liquid chromatography, to isolate and purify this compound .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through natural extraction from Myriopteron extensum. advancements in synthetic biology and biotechnology may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Extensumside E can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Extensumside E has several scientific research applications, including:

    Chemistry: Used as a reference compound for studying the structure-activity relationship of pregnane glycosides.

    Biology: Investigated for its potential biological activities, including its sweet-tasting properties and potential health benefits.

    Medicine: Explored for its potential therapeutic applications, such as its use as a natural sweetener in medicinal formulations.

    Industry: Potential use in the food and beverage industry as a natural sweetener

Mechanism of Action

The mechanism of action of Extensumside E is primarily related to its interaction with sweet taste receptors on the tongue. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of sweetness. The specific molecular targets and pathways involved in this process are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Extensumside A and B: Steroidal Saponins from Myriopteron extensum

Extensumside A (53) and B are steroidal saponins isolated from the same plant. Key differences include:

  • Structural Features :
    • Extensumside A contains an unsaturated lactone ring at the 17β-position, while Extensumside B lacks this feature .
    • Both compounds differ from Extensumside E in their core structure; this compound is a pregnane glycoside, whereas A/B are steroidal saponins with a spirostane skeleton .
  • This compound, in contrast, lacks cytotoxicity but demonstrates potent sweet-tasting properties due to its unique glycosylation .
Table 1: Structural and Functional Comparison of this compound, A, and B
Compound Core Structure Key Functional Groups Bioactivity Source
This compound C21 pregnane 3β,16α-dihydroxy, C-3/C-16 sugars Sweetness (400× sucrose) M. extensum roots
Extensumside A Steroidal spirostane 17β-unsaturated lactone Cytotoxic (IC₅₀ = 5.06 μg/mL) M. extensum whole plant
Extensumside B Steroidal spirostane No lactone ring Non-cytotoxic M. extensum whole plant

Extensumside C and D: Glycosidic Derivatives

Extensumside C and D, also isolated from M. extensum, share the C21 pregnane backbone with this compound but differ in glycosylation patterns:

  • These modifications likely alter solubility and bioactivity, though specific data on their sweetness or cytotoxicity are unavailable .

Extensumside M–X: Sweet-Tasting Analogues

A series of 12 new C21 pregnane glycosides (Extensumside M–X) were recently identified alongside this compound . Key comparisons include:

  • Sugar Chain Variations: Compounds with tetrasaccharide chains at C-3 (e.g., Extensumside M) show higher sweetness (400× sucrose) than those with shorter chains . The position of the methylbutenoyl (mBe) group further modulates sweetness intensity, with C-16 substitutions being optimal .
  • Aglycone Modifications :
    • Derivatives lacking the 3β-hydroxyl group or 20-ketone exhibit reduced sweetness, confirming the aglycone’s critical role .
Table 2: Sweetness Intensity vs. Structural Features of Selected Pregnane Glycosides
Compound Sugar Chain at C-3 Sugar Chain at C-16 mBe Group Position Sweetness (× sucrose)
This compound Trisaccharide Monosaccharide C-16 400
Extensumside M Tetrasaccharide Disaccharide C-16 400
Extensumside X Trisaccharide None C-3 25

Broader Context: Comparison with Non-Myriopteron Compounds

Saponins from Polygonatum zanlanscia-nense

Steroidal saponins from Polygonatum zanlanscia-nense share cytotoxic properties with Extensumside A but differ in backbone structure. For example, their furostane-type aglycones lack the pregnane core, leading to distinct interactions with cancer cells .

Ezochasmanine from Zhua Kui Gua Ye Wu Toa

Ezochasmanine, a non-pregnane alkaloid, highlights the diversity of plant-derived compounds. Its C₂₅H₄₁NO₇ structure and lack of glycosylation result in entirely different pharmacological profiles, emphasizing the uniqueness of this compound’s sweet-tasting properties .

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